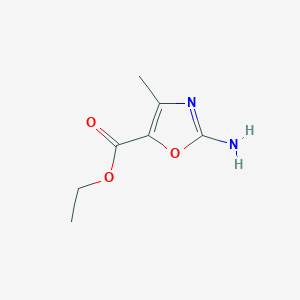

Ethyl 2-amino-4-methyloxazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACXTUNIUGNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508961 | |

| Record name | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79221-15-1 | |

| Record name | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Procedure:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Prepare ethanol solution with 10-35% ethyl acetate as solvent. | Ethanol with 10-35% (w/w) ethyl acetate |

| 2 | Add thiourea and sodium carbonate to the solution. | Thiourea ~30.4 g, sodium carbonate 0.3-3.3 g |

| 3 | Warm to 40-55 °C and add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes. | Dropwise addition at 40-55 °C |

| 4 | After addition, heat to 60-70 °C and maintain for 5-5.5 hours for reaction completion. | Thermal insulation at 60-70 °C |

| 5 | Remove most solvent by distillation, cool to room temperature, and filter the mixture. | Cooling and filtration |

| 6 | Add filtrate to water and adjust pH to 9-10 with 30% caustic soda solution, stir for 0.5 h. | pH adjustment with NaOH, stirring for 30 min |

| 7 | Filter and vacuum dry the solid product. | Vacuum drying at 25 °C |

Yield and Product Properties:

- Yield: >98%

- Melting Point: 172-173 °C

- Purity: High, suitable for pharmaceutical intermediates

This method benefits from relatively low reaction temperatures, short reaction times, and high yield, making it industrially attractive.

Another classical approach, referenced in patent EP2844644B1 and related literature, involves the reaction of ethyl 2-chloroacetoacetate with formamide to yield 4-methyloxazole-5-carboxylic esters. This method is relevant for preparing oxazole derivatives including ethyl 2-amino-4-methyloxazole-5-carboxylate.

Key Points:

- Reaction of ethyl 2-chloroacetoacetate with formamide produces the oxazole ring via cyclization.

- Traditional methods consume large excesses of formamide (up to 3 equivalents), increasing cost.

- Yields are moderate (~65%) in older methods.

- Recent improvements focus on reducing formamide consumption while increasing yield to over 80% by optimizing reaction conditions.

Comparative Data Table of Preparation Methods

| Parameter | Thiourea Method (Patent CN103664819A) | Formamide Cyclization (Patent EP2844644B1) |

|---|---|---|

| Starting Materials | Ethyl 2-chloroacetoacetate, thiourea | Ethyl 2-chloroacetoacetate, formamide |

| Solvent | Ethanol with ethyl acetate | Neat or solvent-assisted formamide |

| Reaction Temperature | 40-55 °C (addition), 60-70 °C (reaction) | Typically higher, varies |

| Reaction Time | 5-5.5 hours | Several hours, depending on conditions |

| pH Adjustment | Yes, to 9-10 with caustic soda | Not always required |

| Yield | >98% | ~65% (traditional), >80% (improved methods) |

| Product Purity | High | Moderate to high depending on purification |

| Cost Considerations | Moderate (uses sodium carbonate, thiourea) | Higher (due to excess formamide) |

| Industrial Feasibility | High | Moderate to high with optimization |

Research Findings and Optimization Notes

- The thiourea-based method demonstrates excellent yield and product quality with mild conditions, making it suitable for scale-up.

- Sodium carbonate acts as a mild base catalyst, improving reaction efficiency.

- Controlling the ethyl acetate concentration in ethanol solvent (optimal 20-25%) enhances solubility and reaction kinetics.

- pH control during work-up is critical to precipitate pure product and remove impurities.

- Formamide-based cyclization remains a viable alternative but requires optimization to reduce reagent excess and improve yield.

- Recent patents focus on reducing environmental impact and cost by minimizing reagent excess and solvent use.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities or different chemical properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-amino-4-methyloxazole-5-carboxylate features a five-membered oxazole ring with an amino group and an ethyl ester group. Its molecular formula is C₇H₈N₂O₃, and it has a molecular weight of approximately 168.15 g/mol. The presence of the amino group enhances its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are essential in pharmaceutical development. Its structure allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown significant antimicrobial effects against various bacterial strains, suggesting its potential in treating infections caused by resistant pathogens.

- Anticancer Activity : this compound is being investigated for its ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In vitro studies reported IC50 values of 25 µM for COX-1 and 30 µM for COX-2.

Biological Studies

The compound is utilized in biological studies to investigate enzyme mechanisms and interactions. Its ability to form stable complexes with biological molecules makes it suitable for studying enzyme kinetics and receptor-ligand interactions .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated that the compound exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent.

Enzyme Interaction Studies

In another investigation focusing on anti-inflammatory properties, the compound was tested for its inhibitory effects on COX enzymes. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparaison Avec Des Composés Similaires

Key Properties:

- Storage : Requires storage at 2–8°C under an inert atmosphere to prevent degradation .

- Hazards : Harmful if inhaled, ingested, or in contact with skin (H302, H315, H319, H335) .

- Synthesis : Primarily synthesized via cyclization of ethyl acetoacetate or 2-chloroethyl acetoacetate with urea, achieving yields up to 81% .

Comparison with Structural Analogs

Oxazole-Based Analogues

Ethyl 2-amino-4-methyloxazole-5-carboxylate belongs to a family of substituted oxazole esters. Key analogs include:

Physicochemical Properties :

- The 4-methyl group in this compound enhances lipophilicity compared to non-methylated analogs, influencing solubility and bioavailability .

Thiazole-Based Analogues

Replacing the oxygen atom in oxazole with sulfur yields thiazole derivatives, which exhibit distinct reactivity:

Isoxazole Derivatives

Isoxazoles, with a nitrogen and oxygen atom in adjacent positions, are another related class:

Key Differences :

- Isoxazoles are less basic than oxazoles due to the adjacent N-O arrangement, affecting their interaction with biological targets .

Structural and Functional Implications

Electronic Effects

- Amino Group: The 2-amino substituent in this compound enhances nucleophilicity, enabling participation in hydrogen bonding and condensation reactions .

Activité Biologique

Ethyl 2-amino-4-methyloxazole-5-carboxylate (CAS 79221-15-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with an amino group at position 2 and a carboxylate ester group. The molecular formula is , and it has a molecular weight of 170.17 g/mol. Its unique structure contributes to its diverse reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to bind effectively to specific enzymes, inhibiting their catalytic activity. This property is particularly significant in the context of diseases where enzyme regulation is critical.

- Modulation of Receptor Activity : this compound may influence various signal transduction pathways by modulating receptor activities, potentially affecting cellular functions and responses to stimuli .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities, making it a candidate for further investigation as a therapeutic agent .

Antitumor Activity

A study investigated the antitumor effects of derivatives related to this compound, revealing significant reductions in tumor cell viability in animal models. The compound was noted for inducing apoptosis and exhibiting antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Ethyl 2-methyloxazole-5-carboxylate | N/A | Lacks the amino group, leading to different reactivity |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | N/A | Contains sulfur instead of oxygen, altering biological effects |

These comparisons underscore the significance of functional groups in determining the biological activity of compounds.

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in a marked decrease in tumor cell viability compared to controls. Histopathological analyses confirmed no significant adverse effects on liver or kidney function, supporting its potential as a chemotherapeutic agent .

- Molecular Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and key receptors involved in cancer pathways, suggesting mechanisms through which the compound may exert its effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate to improve yield and purity?

- Methodological Answer : Utilize nucleophilic substitution reactions with reagents like sodium azide or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (~60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., 1.2:1 nucleophile-to-substrate ratio) can enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR.

- X-ray crystallography : Use SHELXL for refinement of crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. WinGX can assist in visualizing anisotropic displacement parameters .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Use argon or nitrogen atmospheres in sealed vials to prevent oxidation. Results should inform storage protocols (e.g., refrigeration in anhydrous conditions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential electrophilic/nucleophilic sites. Compare results with experimental reactivity data (e.g., regioselectivity in substitution reactions) to validate models. Software like Gaussian or ORCA can be employed .

Q. What strategies resolve contradictions in reaction outcomes when using different catalysts or solvents?

- Methodological Answer : Design a matrix of experiments varying solvents (DMF vs. THF), catalysts (triethylamine vs. DBU), and temperatures. Use statistical tools (e.g., ANOVA) to identify significant factors. For example, DMF’s high polarity may favor SNAr mechanisms, while THF could promote side reactions. Mechanistic studies (e.g., kinetic isotope effects) can clarify pathways .

Q. How does the compound interact with biological macromolecules, and how can these interactions be quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) on a sensor chip and measure binding affinity (KD) in real-time.

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with the oxazole ring’s nitrogen and oxygen atoms. Validate with mutagenesis studies on key residues .

Data Analysis and Interpretation

Q. How can researchers analyze crystallographic data to resolve ambiguities in molecular conformation?

- Methodological Answer : Refine X-ray data using SHELXL with constraints for disordered regions (e.g., ethyl group rotamers). Generate ORTEP diagrams via WinGX to visualize anisotropic displacement ellipsoids. Compare experimental bond angles with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What statistical methods are appropriate for comparing the bioactivity of derivatives synthesized from this compound?

- Methodological Answer : Apply dose-response curves (e.g., IC₅₀ determination) for enzyme inhibition assays. Use Student’s t-test or non-parametric Mann-Whitney U tests to compare efficacy across derivatives. Principal Component Analysis (PCA) can correlate structural features (e.g., substituent electronegativity) with activity trends .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.